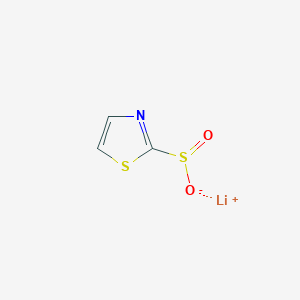

Lithium thiazole-2-sulfinate

Description

Contextualization of Thiazole (B1198619) Heterocycles in Contemporary Organic Chemistry

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are a cornerstone of contemporary organic and medicinal chemistry. fabad.org.trresearchgate.net Their aromatic nature and the presence of multiple reactive sites make them versatile scaffolds for the synthesis of a wide array of functional molecules. chemscene.com The thiazole ring is a key structural motif in numerous natural products and pharmaceuticals, including Vitamin B1 (Thiamine) and the antibiotic Penicillin. fabad.org.tr The prevalence of the thiazole core in biologically active compounds underscores its importance as a "privileged structure" in drug discovery, with derivatives exhibiting antimicrobial, antiviral, and anticancer properties. researchgate.net The ability to functionalize the thiazole ring at various positions is crucial for the development of new chemical entities with tailored properties. nih.gov

Overview of Sulfinate Salts in Synthetic Methodologies

Sulfinate salts (RSO₂M, where M is a metal) are highly versatile intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing functional groups. They can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. This multifaceted reactivity allows for the construction of sulfones, sulfonamides, and thiosulfonates, which are important moieties in pharmaceuticals and materials science. While sodium sulfinates are more commonly employed, lithium sulfinates are also valuable reagents, often prepared from organolithium compounds and sulfur dioxide. The choice of the counter-ion can influence the solubility and reactivity of the sulfinate salt.

Rationale for Investigation of Lithium Thiazole-2-Sulfinate as a Distinct Chemical Entity

The direct attachment of a sulfinate group to the C2 position of the thiazole ring, in the form of its lithium salt, presents a compelling target for investigation. The C2 position of thiazoles is known to be susceptible to deprotonation by strong bases, forming a nucleophilic organolithium species. Trapping this intermediate with sulfur dioxide would provide a direct route to this compound. This compound would serve as a valuable building block, combining the desirable features of the thiazole heterocycle with the synthetic flexibility of the sulfinate group. Its utility could lie in the introduction of the thiazole-2-sulfonyl moiety into various organic molecules, a structural motif that is currently underexplored.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of a focused academic inquiry into this compound would be to establish a reliable and efficient synthetic protocol for its preparation. This would involve optimizing the conditions for the lithiation of a suitable thiazole precursor and its subsequent reaction with sulfur dioxide. A key aspect of this investigation would be the full characterization of the resulting lithium salt.

Subsequent research would aim to explore the synthetic utility of this compound. This would involve studying its reactivity with a range of electrophiles to synthesize novel thiazole-2-sulfonyl compounds. The stability and handling of this reagent would also be a critical area of investigation. Ultimately, the goal would be to establish this compound as a new and valuable tool in the synthetic chemist's arsenal, paving the way for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science.

Due to the limited specific literature on this compound, the following sections will draw upon established principles of thiazole and sulfinate chemistry to propose synthetic strategies and potential research directions.

Interactive Data Tables

Table 1: Representative Thiazole-Containing Compounds

| Compound Name | Structure | Significance |

| Thiamine (Vitamin B1) | Essential nutrient | |

| Penicillin G | Antibiotic | |

| Ritonavir | Antiretroviral drug | |

| Tiazofurin | Anticancer agent |

Table 2: Proposed Synthesis of this compound

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Lithiation | Thiazole, n-Butyllithium, THF, -78 °C | 2-Lithiothiazole |

| 2. Sulfination | Sulfur dioxide (SO₂), THF, -78 °C to rt | This compound |

Detailed Research Findings (Prospective)

While no direct research findings for this compound are available, a prospective analysis based on analogous chemical transformations suggests the following:

Synthesis: The most plausible route to this compound involves the deprotonation of thiazole at the C2 position using a strong organolithium base such as n-butyllithium in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The resulting 2-lithiothiazole is a highly reactive intermediate. Subsequent quenching of this organolithium species with sulfur dioxide (SO₂) gas would be expected to yield the desired this compound. Careful control of stoichiometry and temperature will be crucial to avoid side reactions.

Characterization: The characterization of the synthesized this compound would be paramount. This would involve a suite of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the thiazole ring and the position of the sulfinate group. Infrared (IR) spectroscopy should show characteristic stretches for the S=O bonds of the sulfinate group. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. Given the potential instability of the compound, in situ characterization or derivatization might be necessary.

Reactivity and Synthetic Applications: The synthetic utility of this compound would be explored through its reactions with various electrophiles. For instance:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would be expected to yield 2-alkylsulfonylthiazoles.

Michael Addition: As a soft nucleophile, it could potentially participate in Michael additions to α,β-unsaturated carbonyl compounds.

Palladium-Catalyzed Cross-Coupling: While less common for sulfinates than for other organometallics, the possibility of using it in cross-coupling reactions to form C-S bonds could be investigated.

The successful development of these synthetic methodologies would establish this compound as a valuable reagent for the introduction of the thiazole-2-sulfonyl group, a functionality that may impart unique electronic and biological properties to organic molecules.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H2LiNO2S2 |

|---|---|

Molecular Weight |

155.2 g/mol |

IUPAC Name |

lithium;1,3-thiazole-2-sulfinate |

InChI |

InChI=1S/C3H3NO2S2.Li/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |

InChI Key |

AZFNNYVWERBQKZ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CSC(=N1)S(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Lithium Thiazole 2 Sulfinate

Strategies for the Synthesis of Thiazole-2-Sulfinate Anions

The generation of the thiazole-2-sulfinate anion is the critical first step in the synthesis of the target lithium salt. Several distinct methodologies have been developed, each with its own advantages and substrate scope.

Direct C-H Sulfonylation Approaches Utilizing Thiazole (B1198619) Scaffolds

Direct C-H sulfonylation offers an atom-economical approach to introduce the sulfinate functionality onto the thiazole ring. This method avoids the pre-functionalization of the thiazole starting material, which is often a requirement in other synthetic strategies. Research has demonstrated the feasibility of direct C-H sulfonylation of N-heteroaromatics through an N-activation strategy. chemrxiv.org This typically involves the activation of the thiazole nitrogen, making the C2-proton more acidic and susceptible to deprotonation. wikipedia.org Subsequent reaction with a sulfonating agent can then install the desired sulfonyl group.

One notable method involves the N-activation of thiazole N-oxides with an acylating agent, followed by the nucleophilic addition of a sulfinate. elsevierpure.comthieme-connect.com This process leads to N(3)-deoxygenation and C(2)-sulfonylation. elsevierpure.comthieme-connect.com While this approach directly yields a sulfone, it highlights the potential for C-H functionalization at the 2-position of the thiazole ring. The development of direct C-H sulfinylation methods, potentially using a suitable SO2 surrogate, remains an area of active research.

Recent advancements in palladium-catalyzed regioselective C-H alkenylation of thiazoles demonstrate the increasing sophistication of direct functionalization methods for this heterocycle. rsc.org Such strategies could potentially be adapted for direct C-H sulfinylation.

Oxidative Sulfinylation Routes to Thiazole Sulfinate Precursors

Oxidative methods provide another important avenue to thiazole-2-sulfinates, often starting from more reduced sulfur-containing precursors like thiols. The oxidation of a corresponding thiazole-2-thiol would be a direct route to the sulfinate. The oxidation of thiols can proceed through a sulfenic acid intermediate, which is then further oxidized to the sulfinic acid. nih.gov Various oxidizing agents can be employed for this transformation, including hydrogen peroxide. nih.govlibretexts.org The reaction of thiols with hydrogen peroxide is a fundamental process in many biological systems and has been adapted for chemical synthesis. nih.gov

A general and efficient method for the oxidation of thiols and disulfides to sulfonic and sulfinic acids utilizes HOF·CH3CN. tau.ac.il This reagent allows for the reaction to proceed under mild conditions with high yields. tau.ac.il Furthermore, electrochemical oxidation of thiols in a continuous-flow microreactor presents an environmentally friendly and selective method to produce sulfinic acids. rsc.org

The oxidation of aromatic lithium thiolates to their corresponding sulfinate salts has also been reported as an attractive method. researchgate.netacs.org This approach, often mediated by an oxaziridine, provides a direct route to the lithium salt of the sulfinic acid. researchgate.netacs.org

Table 1: Comparison of Oxidative Sulfinylation Methods

| Starting Material | Oxidizing Agent | Key Features |

| Thiazole-2-thiol | Hydrogen Peroxide | Proceeds through a sulfenic acid intermediate. nih.gov |

| Thiazole-2-thiol | HOF·CH3CN | Mild conditions, short reaction times, high yields. tau.ac.il |

| Thiazole-2-thiol | Electrochemical Oxidation | Environmentally benign, selective, uses a continuous-flow microreactor. rsc.org |

| Lithium thiazole-2-thiolate | Oxaziridine | Direct route to the lithium sulfinate salt. researchgate.netacs.org |

Metal-Halogen Exchange on Halogenated Thiazoles Followed by SO2 Insertion

A classic and reliable method for the formation of sulfinates involves the reaction of an organometallic reagent with sulfur dioxide. In the context of thiazoles, this typically begins with a halogenated thiazole, most commonly 2-bromothiazole. Metal-halogen exchange, often using an organolithium reagent such as n-butyllithium, generates the corresponding 2-lithiothiazole. wikipedia.org This highly reactive intermediate can then be trapped by bubbling sulfur dioxide gas through the reaction mixture, leading to the formation of the lithium thiazole-2-sulfinate directly. amazonaws.com

This method offers a high degree of regioselectivity, as the halogen atom precisely dictates the position of sulfination. The use of readily available 2-halothiazoles makes this a practical and widely applicable route.

Reductive Cleavage of Thiazole Sulfones to Sulfinates

Thiazole-2-sulfones can serve as precursors to thiazole-2-sulfinates through reductive cleavage of a C-S bond. While the primary focus of many studies is the synthesis of sulfones, their reduction to the corresponding sulfinates is a viable transformation. A variety of reducing agents can be employed for this purpose.

For instance, the reduction of sulfonyl chlorides with agents like zinc powder or sodium sulfite (B76179) is a common method for preparing sulfinate salts. researchgate.net While this applies to the synthesis of the sulfinate precursor, similar reductive logic can be applied to the sulfone itself. A method involving the reductive cleavage of secondary sulfonamides to generate sulfinates has been developed, highlighting the feasibility of N-S bond cleavage under mild conditions. nih.gov A low-valent titanium reagent has also been shown to effectively cleave sulfonamides and sulfonates. organic-chemistry.org

A notable method involves the cleavage of 2-sulfonyl benzothiazole (B30560) derivatives with sodium borohydride (B1222165) to form the corresponding sodium sulfinates. rsc.org This approach has been extended to the synthesis of a range of functionalized aliphatic and benzyl (B1604629) sulfinates. rsc.org

Lithium Salt Formation via Counterion Exchange Methodologies

In cases where the initial synthesis yields a sulfinate salt with a counterion other than lithium (e.g., sodium or zinc), a subsequent counterion exchange step is necessary to obtain the desired this compound. This is typically achieved by treating the sulfinate salt with a suitable lithium salt, often in a solvent system that promotes the precipitation of the undesired salt, thereby driving the equilibrium towards the formation of the lithium sulfinate.

For example, if the synthesis produces sodium thiazole-2-sulfinate, it can be dissolved in an appropriate solvent and treated with a lithium salt such as lithium chloride. Depending on the solubilities of the respective salts, this compound may be isolated through precipitation or extraction. The transformation of sulfonyl fluorides to their corresponding lithium sulfonates using lithium hydroxide (B78521) has been reported, suggesting a potential route for salt formation from a suitable sulfinyl fluoride (B91410) precursor. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazole derivatives. researchgate.netbepls.commdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of this compound synthesis, several strategies can be employed to enhance the environmental profile of the process. The use of greener solvents, such as water or bio-based solvents, is a key consideration. researchgate.netbepls.com Microwave-assisted and ultrasound-mediated synthesis can often lead to shorter reaction times and increased yields, reducing energy consumption. researchgate.netbepls.com

The development of catalytic methods, particularly those using recyclable heterogeneous catalysts, is another important aspect of green synthesis. bepls.commdpi.com For example, the use of silica-supported tungstosilisic acid has been reported for the synthesis of Hantzsch thiazole derivatives. bepls.com Furthermore, the use of biocatalysts, such as chitosan (B1678972) hydrogels, offers a renewable and environmentally friendly catalytic option. mdpi.com

Direct C-H functionalization approaches (Section 2.1.1) are inherently greener as they reduce the number of synthetic steps and the generation of stoichiometric byproducts associated with pre-functionalization. elsevierpure.com Similarly, electrochemical methods (Section 2.1.2) can be considered green as they use electricity as a "clean" reagent and often operate under mild conditions in aqueous media. rsc.org

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Green Chemistry Principle | Application in Thiazole Synthesis | Reference |

| Use of Green Solvents | Aqueous media, PEG-400 | researchgate.net, bepls.com |

| Alternative Energy Sources | Microwave irradiation, Ultrasound | researchgate.net, bepls.com |

| Catalysis | Recyclable catalysts, Biocatalysts | bepls.com, mdpi.com |

| Atom Economy | Direct C-H functionalization | elsevierpure.com, rsc.org |

| Use of Renewable Feedstocks | Chitosan-based catalysts | mdpi.com |

| Reduction of Derivatives | Avoiding protecting groups | elsevierpure.com |

Scale-Up Considerations and Process Optimization for Academic Research

Transitioning the synthesis of this compound from a small, milligram-scale to a larger, gram-scale in an academic research laboratory necessitates careful consideration of several critical process parameters. While the underlying chemical transformation remains the same, the physical and practical challenges associated with increased reaction volumes can significantly impact yield, purity, and safety. Effective process optimization is therefore crucial for the efficient and reliable production of this key synthetic intermediate.

The synthesis of this compound typically involves the deprotonation of a thiazole precursor with a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching with sulfur dioxide. The challenges in scaling up this process are largely related to the management of highly reactive organolithium species. mt.comnih.gov

A primary concern during scale-up is temperature control . Organolithium reactions are often conducted at very low temperatures (e.g., -78 °C) to maintain the stability of the lithiated intermediate and to control selectivity. mt.com On a small scale, a dry ice/acetone bath can provide adequate cooling. However, as the reaction volume increases, maintaining a consistent internal temperature becomes more difficult due to the exothermic nature of the lithiation and the subsequent quenching with SO2. Localized warming can lead to the formation of unwanted byproducts and a reduction in the yield of the desired this compound. For gram-scale synthesis, it is often necessary to employ more sophisticated cooling systems, such as a cryostat, which allows for precise and stable temperature control throughout the reaction.

The order and rate of reagent addition are also critical parameters that may need to be adjusted during scale-up. odu.edu In many laboratory procedures, the organolithium reagent is added to the substrate. However, solubility issues with the organolithium intermediate can sometimes be mitigated by reversing the order of addition. odu.edu For safety reasons on a larger scale, it is often preferable to add the most reactive species, in this case, the organolithium base, to the substrate solution. The rate of addition must be carefully controlled to manage the reaction exotherm. A syringe pump can be utilized for a slow and consistent addition rate, preventing dangerous temperature spikes.

Mixing efficiency is another factor that gains importance on a larger scale. While magnetic stirring may be sufficient for small flasks, it can be inadequate for ensuring homogeneity in larger reaction volumes. Inefficient mixing can lead to localized "hot spots" and incomplete reaction. The use of an overhead mechanical stirrer is often necessary to ensure that the reagents are well-dispersed and the temperature is uniform throughout the reaction mixture.

Finally, the work-up and isolation procedures must be adapted for larger quantities. The precipitation and filtration of the this compound product may be more challenging on a larger scale. The choice of solvent and the method of inducing precipitation should be optimized to maximize product recovery. Filtration of larger quantities of solid may require larger funnels and extended filtration times. Proper washing of the isolated solid is also critical to ensure the removal of impurities without significant loss of the product.

To systematically optimize these parameters for a gram-scale synthesis of this compound in an academic setting, a Design of Experiments (DoE) approach can be highly beneficial. This allows for the simultaneous investigation of multiple variables to identify the optimal reaction conditions efficiently.

The following table summarizes key considerations for scaling up the synthesis of this compound:

| Parameter | Small-Scale (mg) Approach | Large-Scale (gram) Optimization Strategy | Rationale |

| Temperature Control | Dry ice/acetone bath | Cryostat or well-monitored cooling bath | To maintain a stable low temperature and manage exotherms in a larger reaction mass. mt.com |

| Reagent Addition | Manual dropwise addition | Syringe pump for controlled addition rate | To prevent localized overheating and side reactions by ensuring a slow and consistent addition of the reactive organolithium reagent. odu.edu |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer | To ensure efficient heat transfer and homogeneity in a larger reaction volume, preventing localized concentration and temperature gradients. |

| Work-up/Isolation | Simple precipitation and vacuum filtration | Optimized solvent volumes for precipitation, larger filtration apparatus | To maximize the recovery and purity of the product from a larger volume of reaction mixture. |

By addressing these scale-up considerations, researchers can develop a robust and reliable procedure for the gram-scale synthesis of this compound, facilitating its use in further academic and industrial research.

Chemical Reactivity and Mechanistic Investigations of Lithium Thiazole 2 Sulfinate

Role of the Thiazole-2-Sulfinate Moiety in Organic Transformations

The chemical character of lithium thiazole-2-sulfinate is defined by the thiazole-2-sulfinate moiety. This component imparts a dual reactivity profile to the molecule, allowing it to participate in a range of organic transformations through nucleophilic, electrophilic, and radical pathways. The electron-rich nature of the thiazole (B1198619) ring, combined with the versatile sulfur center of the sulfinate group, makes it a valuable reagent in synthetic chemistry.

Nucleophilic Reactivity of the Sulfinate Group

The sulfinate group in this compound is a potent nucleophile. The lithium cation (Li⁺) forms an ionic bond with the sulfinate anion (R-SO₂⁻), rendering the sulfur and oxygen atoms electron-rich and capable of attacking electrophilic centers. Organolithium compounds are known to be strongly basic and nucleophilic due to the highly polarized carbon-lithium bond. mt.com This inherent nucleophilicity is a key feature of the sulfinate group's reactivity.

The nucleophilic character of sulfur compounds is generally greater than that of their oxygen analogues. youtube.com In the case of sulfinate salts, nucleophilic attack can occur through either the sulfur or oxygen atoms, leading to the formation of sulfones or sulfinate esters, respectively. The course of the reaction is often directed by the nature of the electrophile and the reaction conditions, a principle of hard and soft acids and bases (HSAB). Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer sulfur atom.

Theoretical studies on nucleophilic substitution at the sulfur atom in sulfinyl derivatives suggest that the reaction can proceed through either an Sₙ2-type mechanism or an addition-elimination pathway. researchgate.net The specific mechanism is influenced by factors such as the presence of a cation like lithium, which can alter the reaction pathway compared to the corresponding anionic nucleophilic substitution. researchgate.net

Electrophilic Behavior and Sulfur-Centered Reactivity

While the sulfinate group is predominantly nucleophilic, the sulfur atom can also exhibit electrophilic character under certain conditions. The electron-withdrawing nature of the adjacent oxygen atoms can render the sulfur atom susceptible to attack by strong nucleophiles.

Radical Pathways Involving Thiazole-2-Sulfinate Species

Sulfinate salts, including by extension this compound, are well-established precursors for the generation of sulfonyl radicals (R-SO₂•). These radicals can be formed through oxidation of the sulfinate anion. Various methods have been developed to generate sulfonyl radicals from sulfinate salts, which then participate in a wide array of radical-mediated transformations. nih.gov

Recent progress in sulfonylation via radical reactions has highlighted the utility of sodium sulfinates, sulfinic acids, sulfonyl chlorides, and sulfonyl hydrazides as efficient sulfonylation reagents. nih.gov The generated sulfonyl radical can react with diverse substrates through different pathways to yield the corresponding sulfonated products. nih.gov For instance, lithium polysulfide radical anions have been studied in the context of lithium-sulfur batteries, indicating the propensity of sulfur-containing lithium salts to engage in radical processes. researchgate.net The thiazole moiety itself can also influence radical reactions, and thiazole derivatives have been investigated for their ability to scavenge or neutralize free radicals. researchgate.net

Bond Formation Reactions Initiated by this compound

The reactivity of this compound makes it a valuable tool for the construction of key chemical bonds, particularly carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds. These bonds are integral to the structure of numerous biologically active molecules and functional materials.

C-S Bond Formation (e.g., Sulfones, Sulfides)

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry. This compound, through the nucleophilic character of its sulfinate group, can react with carbon electrophiles to form sulfones. The S-alkylation of lithium arenesulfinates, for example, is a known method for the synthesis of aromatic sulfones. researchgate.net

Thiosulfonates, which can be generated from the dimerization of thiols, serve as stable precursors to sulfinate anions. These anions can then react with electrophiles to produce sulfones. organic-chemistry.org This two-step approach, involving the in situ generation of the sulfinate anion, offers a practical alternative to the direct use of sulfinate salts. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| Lithium Arenesulfinate | Alkyl Halide | Aryl Sulfone | Heat | researchgate.net |

| Thiosulfonate | Benzyl (B1604629) Bromide | Benzyl Sulfone | Cs₂CO₃ in Ethanol | organic-chemistry.org |

| Thiosulfonate | Alkyl Bromide | Alkyl Sulfone | TBD in THF | organic-chemistry.org |

| Thiosulfonate | Diphenyliodonium Salt | Aryl Sulfone | TBD in THF | organic-chemistry.org |

This table presents representative C-S bond formation reactions using sulfinate anions, analogous to the expected reactivity of this compound.

N-S Bond Formation (e.g., Sulfonamides)

The synthesis of sulfonamides, a critical functional group in many pharmaceuticals, can be achieved through the formation of a nitrogen-sulfur bond. The reaction of sulfinate salts with amines in the presence of an oxidizing agent is a common strategy for constructing this linkage.

For instance, the preparation of sulfonamides from sodium sulfinates can proceed via an oxidative coupling mechanism. theses.cz This often involves the in-situ generation of a sulfonyl halide, which is then trapped by an amine. theses.cz Thiosulfonates have also been employed as precursors to sulfinate anions for the synthesis of sulfonamides. In these reactions, the sulfinate anion is generated and then reacts with an amine, often in the presence of an activating agent like N-bromosuccinimide (NBS), to yield the desired sulfonamide. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| Sodium Sulfinate | Amine | Sulfonamide | Oxidative Coupling | theses.cztheses.cz |

| Thiosulfonate | Amine | Sulfonamide | NBS in Ethanol | organic-chemistry.org |

| 2-Aminothiazole | Benzenesulfonyl chloride | Thiazole Sulfonamide | Sodium Acetate, Water | nih.gov |

This table illustrates representative N-S bond formation reactions leading to sulfonamides, a potential application for this compound.

S-S Bond Formation (e.g., Thiosulfonates)

This compound is a precursor for the formation of thiosulfonates through the construction of an S-S bond. This transformation is a valuable method for introducing the thiazolylsulfonyl group onto a sulfur-containing molecule. The reaction typically involves the coupling of the sulfinate salt with a thiol or a disulfide under oxidative conditions.

The synthesis of thiosulfonates from sulfinate salts and thiols can be achieved using various catalytic systems. For instance, copper-catalyzed aerobic oxidation provides a straightforward method for this transformation. In a typical procedure, the this compound would be reacted with a thiol in the presence of a copper(I) catalyst and a ligand, with air serving as the oxidant. An alternative approach involves the use of iron(III) chloride as a catalyst for the coupling of sulfinates and thiols, which can proceed to give high yields of both symmetrical and unsymmetrical thiosulfonates. rsc.org

Similarly, the reaction of this compound with disulfides can also yield thiosulfonates. Copper-catalyzed conditions have been reported to be effective for the formation of S-S bonds from sulfinates and disulfides under aerobic conditions at ambient temperature. rsc.org

Table 1: Representative Conditions for Thiosulfonate Formation from Sulfinates

| Catalyst/Reagent | Co-reactant | Solvent | Temperature | Yield Range (%) |

| CuI/1,10-Phenanthroline | Thiol | Not specified | Not specified | 40-96 |

| FeCl₃ | Thiol | Not specified | Not specified | 83-96 |

| Copper Catalyst | Disulfide | Not specified | Ambient | Good to High |

The data in this table is based on general methods for the synthesis of thiosulfonates from sulfinate salts and may be applicable to this compound. rsc.org

Detailed Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling the outcomes of its transformations and for designing new synthetic applications. While detailed mechanistic studies specifically for this compound are not extensively documented, insights can be drawn from studies of related sulfinate salts and thiazole-containing compounds. researchgate.netnih.govresearchgate.net

Catalysis plays a significant role in mediating the reactions of sulfinates, often by lowering the activation energy of the reaction and influencing its selectivity. chemscene.com In catalyzed transformations involving this compound, the analysis of transition states is key to understanding the reaction pathway.

For instance, in palladium-catalyzed cross-coupling reactions, which are common for organosulfur compounds, the thiazole ring or a substituent on it could coordinate to the palladium center. The geometry of the resulting transition state, involving the sulfinate group, the thiazole, and the coupling partner, would dictate the regioselectivity and stereoselectivity of the reaction. The nature of the ligands on the palladium catalyst is also critical in stabilizing the transition state and facilitating the desired bond formation. In the synthesis of complex molecules like thiaphenanthridinones from sulfinate esters, palladium catalysis is instrumental, and the reaction mechanism is believed to involve oxidative addition, transmethallylation, and reductive elimination steps, each with its own characteristic transition state. nih.govresearchgate.net

The reactions of this compound can proceed through various reactive intermediates. The identification and characterization of these intermediates are essential for a complete mechanistic picture.

One common intermediate in the chemistry of sulfinates is the sulfonyl radical. These radicals can be generated under oxidative conditions and can participate in a variety of bond-forming reactions, including ring-closing sulfonylation. rsc.org For this compound, the formation of a thiazolylsulfonyl radical could be a key step in certain transformations.

In reactions involving strong bases or in the context of its organolithium character, the deprotonation of the thiazole ring could lead to the formation of a lithiated thiazole intermediate. The position of the lithium atom on the thiazole ring would be influenced by the directing effects of the sulfinate group and any other substituents present. These lithiated intermediates are powerful nucleophiles and can react with a wide range of electrophiles.

Stereochemical Implications in Reactions Involving Chiral Derivatives

When a chiral center is introduced into a derivative of this compound, the stereochemical outcome of its reactions becomes a critical consideration. The principles of stereochemistry in organolithium compounds can provide a framework for understanding these implications. researchgate.net

The lithium cation can coordinate to heteroatoms within the chiral molecule, leading to the formation of a rigid, chelated intermediate. The stereochemistry of this intermediate can then direct the approach of an incoming reagent, leading to a high degree of stereoselectivity in the product. The solvent and any additives can also play a significant role in the nature of the lithium aggregation and solvation, which in turn affects the stereochemical course of the reaction. researchgate.net

For example, consider a hypothetical chiral derivative of this compound where a chiral substituent is present on the thiazole ring. The reaction of this compound with an electrophile could proceed with either retention or inversion of configuration at a stereocenter adjacent to a newly formed bond, depending on the reaction mechanism and the nature of the transition state.

Table 2: Hypothetical Stereochemical Outcomes for a Chiral this compound Derivative

| Reaction Type | Proposed Intermediate | Potential Stereochemical Outcome | Influencing Factors |

| Electrophilic Substitution | Chelated Lithiated Thiazole | Diastereoselective addition | Solvent, Temperature, Nature of Electrophile |

| Asymmetric Deprotonation | Chiral Lithium Amide Complex | Enantioselective deprotonation | Structure of Chiral Base |

This table presents hypothetical scenarios based on established principles of stereochemistry in organolithium compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of Lithium Thiazole 2 Sulfinate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Lithium thiazole-2-sulfinate is expected to be dominated by strong absorptions corresponding to the sulfinate group (SO₂⁻). The asymmetric and symmetric stretching vibrations of the S-O bonds are anticipated to appear in the region of 1100-950 cm⁻¹. The precise position of these bands would be sensitive to the coordination of the lithium cation to the oxygen atoms of the sulfinate group. Furthermore, characteristic vibrational modes of the thiazole (B1198619) ring, including C=N, C=C, and C-S stretching, as well as ring deformation modes, would be observed in the fingerprint region (1600-600 cm⁻¹).

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1610 | Medium | Thiazole ring C=N/C=C stretching |

| ~1480 | Medium | Thiazole ring stretching |

| ~1050 | Strong | Asymmetric SO₂⁻ stretching |

| ~980 | Strong | Symmetric SO₂⁻ stretching |

| ~750 | Medium | C-H out-of-plane bending |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The S-O stretching vibrations of the sulfinate group are also expected to be strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the thiazole ring are often more intense in Raman than in IR spectra, which would aid in the comprehensive analysis of the ring structure. The C-S stretching vibration should also be readily observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. ¹H, ¹³C, and ⁷Li NMR would each provide unique and crucial pieces of the structural puzzle.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would show signals corresponding to the protons on the thiazole ring. Based on data for other thiazole derivatives, the chemical shifts of these protons are expected in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J-values) between adjacent protons would confirm their relative positions on the ring.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the thiazole ring. The carbon atom directly attached to the sulfinate group (C2) would likely be the most deshielded, appearing at a higher chemical shift. The other ring carbons would resonate at positions characteristic of thiazole compounds, generally between 110 and 170 ppm.

Hypothetical NMR Data for this compound (in D₂O)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0-8.5 | Doublet | H4 or H5 |

| ¹H | ~7.5-8.0 | Doublet | H5 or H4 |

| ¹³C | ~160-170 | Singlet | C2 |

| ¹³C | ~140-150 | Singlet | C4 |

| ¹³C | ~120-130 | Singlet | C5 |

Electronic Spectroscopy for Electronic Transitions

Fluorescence Spectroscopy

There is no available information on the photoluminescent properties or fluorescence spectroscopy of this compound. While some thiazole derivatives are known to exhibit fluorescence, specific data for the lithium 2-sulfinate salt is not documented.

Surface-Sensitive Characterization Techniques

Information regarding the application of surface-sensitive characterization techniques to this compound is not available.

No XPS data for this compound, which would provide insights into its elemental composition and chemical states, has been found in the searched literature.

There are no available SEM images or EDS data for this compound. This type of analysis would typically provide information on the morphology and elemental distribution of the compound.

Computational and Theoretical Investigations of Lithium Thiazole 2 Sulfinate

Density Functional Theory (DFT) Studies for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov It is particularly well-suited for studying molecules like Lithium Thiazole-2-sulfinate, providing a balance between accuracy and computational cost. DFT calculations can predict a wide range of properties, from molecular geometries to electronic characteristics, offering deep insights into the molecule's behavior. iosrjournals.org

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms in space. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface. The process involves starting with an initial guess for the geometry and iteratively adjusting the atomic positions until a minimum energy conformation is reached. nih.gov Given the potential for multiple conformations, particularly around the sulfinate group and its interaction with the lithium cation, a thorough conformational search is essential to identify the global minimum.

Table 1: Hypothetical Optimized Geometric Parameters for this compound at the B3LYP/6-311G+(d,p) Level of Theory

| Parameter | Bond/Angle | Value |

| Bond Length | C2-S(sulfinate) | 1.85 Å |

| Bond Length | S(sulfinate)-O1 | 1.50 Å |

| Bond Length | S(sulfinate)-O2 | 1.50 Å |

| Bond Length | Li-O1 | 1.90 Å |

| Bond Length | Li-O2 | 1.92 Å |

| Bond Angle | O1-S(sulfinate)-O2 | 115.0° |

| Bond Angle | C2-S(sulfinate)-O1 | 105.0° |

| Dihedral Angle | N-C2-S(sulfinate)-O1 | 120.0° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the sulfinate group, specifically the oxygen atoms, while the LUMO may be distributed over the thiazole (B1198619) ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map uses a color scale to indicate regions of negative and positive potential. Red areas signify electron-rich regions with a negative potential, which are susceptible to electrophilic attack. Blue areas denote electron-poor regions with a positive potential, indicating sites for nucleophilic attack. For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the sulfinate group, confirming their nucleophilic character and their role in coordinating with the lithium cation. The thiazole ring may exhibit more varied potential, with the nitrogen and sulfur heteroatoms influencing the charge distribution.

Mechanistic Probing using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energetic barriers that govern the reaction rate.

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. Computational methods can be used to locate and characterize transition state geometries. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. nih.gov A lower activation energy implies a faster reaction. For reactions involving this compound, such as its use as a sulfinating agent, calculating the reaction barriers for different proposed pathways can help determine the most likely mechanism.

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

| Pathway A: Concerted Mechanism | 25.3 |

| Pathway B: Stepwise Mechanism (Step 1) | 18.7 |

| Pathway B: Stepwise Mechanism (Step 2) | 12.1 |

Note: The data in this table is hypothetical and illustrates how computational chemistry can be used to compare different reaction pathways.

Reaction coordinate mapping, also known as potential energy surface scanning, involves systematically changing a specific geometric parameter (such as a bond length or angle) and calculating the energy at each step. This process allows for the tracing of the entire reaction pathway from reactants to products, including any intermediates and transition states. By mapping the reaction coordinate, chemists can gain a detailed understanding of the sequence of bond-breaking and bond-forming events that occur during a chemical transformation. For this compound, this analysis could be used to visualize the approach of a reactant, the formation of a transition state complex, and the subsequent formation of products, providing a comprehensive picture of the reaction mechanism.

General computational methodologies exist for such analyses, and they are frequently applied to related classes of compounds, such as other thiazole derivatives, lithium salts, and sulfinate-containing molecules, particularly in the context of materials science and medicinal chemistry. For instance, Density Functional Theory (DFT) is a common method for predicting NMR chemical shifts and calculating vibrational frequencies for organic molecules. neliti.comasianpubs.orgmdpi.com Molecular dynamics simulations are often employed to understand the behavior of lithium salts in various solvents for applications like lithium-ion batteries. bohrium.comresearchgate.netrsc.org These studies investigate ion solvation, coordination, and transport properties. bohrium.com

However, the application of these computational techniques to the specific molecule of this compound has not been documented in the available scientific literature. Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested outline sections (5.3, 5.4, and 5.5) as they pertain solely to this compound.

Advanced Applications in Materials Science and Catalysis

Role in Lithium-Ion and Lithium-Sulfur Battery Technologies

The unique electrochemical properties of sulfur- and nitrogen-containing heterocyclic compounds make them promising candidates for addressing key challenges in next-generation batteries.

As an Electrolyte Additive for Interface Stabilization

A critical factor in the longevity and safety of lithium batteries is the stability of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface. The ideal SEI must be ionically conductive but electronically insulating. Small amounts of specific compounds are often added to the electrolyte to promote the formation of a robust SEI. researchgate.netrsc.org

Sulfur-containing compounds, such as 1,3-propane sultone and ethylene (B1197577) sulfite (B76179), are well-known for their ability to form stable SEI layers. researchgate.net Theoretically, Lithium thiazole-2-sulfinate could function similarly. Upon initial charging, the sulfinate group could be reductively decomposed on the anode surface. This decomposition could contribute to a stable, lithium-ion-conducting SEI layer, potentially rich in lithium sulfite (Li₂SO₃) and other sulfur-based species. This layer could suppress further electrolyte decomposition and prevent the growth of lithium dendrites, which are a major cause of battery failure and safety hazards. nih.gov The presence of the thiazole (B1198619) ring, a polar heterocycle, might also favorably influence the composition and morphology of the SEI.

As a Component in Electrode Materials or Binders

The performance of a battery electrode depends not only on the active material but also on the binder that holds the components together and ensures good contact with the current collector. mdpi.comfbicrc.com.au

This compound could theoretically be used as a precursor to synthesize novel electrode materials or functional binders. Thiazole units have been incorporated into covalent organic frameworks (COFs) used as cathode materials in lithium-sulfur batteries. nih.gov These structures provide high porosity and redox-active sites, which can enhance sulfur utilization and cycling stability. nih.gov As a small molecule, this compound could potentially serve as a monomer for polymerization into a thiazole-rich binder or electrode coating.

Furthermore, functional binders containing polar groups are known to improve battery performance by chemically anchoring polysulfides and enhancing adhesion. researchgate.netmdpi.com The polar sulfinate and thiazole moieties in this compound could offer strong binding to both the active material and the current collector, while also helping to trap intermediate polysulfides, thereby improving capacity retention.

| Material | Role | Key Performance Metric | Reference |

|---|---|---|---|

| Thiazole-linked COF (THZ-DMTD) | Cathode Material | 642 mAh g⁻¹ at 1.0 C; 78.9% capacity retention after 200 cycles | nih.gov |

| Lithium Polyacrylate (LiPAA) | Binder | Achieved highest sulfur utilization (~1400 mAh/g) among tested binders | researchgate.net |

| Polyvinylpyrrolidone (PVP) | Binder | Improved capacity retention compared to standard PVDF binders | researchgate.net |

Interaction with Lithium Polysulfides (theoretical, if applicable)

A major challenge for lithium-sulfur (Li-S) batteries is the "shuttle effect," where soluble lithium polysulfide (LiPS, Li₂Sₓ where 4 ≤ x ≤ 8) intermediates dissolve into the electrolyte and migrate to the lithium anode, causing capacity loss and low coulombic efficiency. mdpi.comresearchgate.net

The sulfinate group in this compound could theoretically interact with dissolved LiPS. Sulfinates are Lewis bases and could engage in chemical interactions with the Lewis acidic sulfur atoms of the polysulfide chains. This interaction could help to immobilize the polysulfides within the cathode structure, preventing their migration. This is analogous to how other polar materials are used to trap polysulfides. nih.gov The mechanism could involve the formation of temporary adducts or influencing the solubility and disproportionation reactions of the polysulfides. For instance, studies have shown that nominal Li₂S₄ solutions can disproportionate into Li₂S₆ and solid Li₂S, a process that could be influenced by electrolyte components. nih.govresearchgate.net

Utilization as a Precursor or Ligand in Catalysis

The thiazole ring is a versatile scaffold in coordination chemistry and catalysis due to the presence of both nitrogen and sulfur atoms, which can act as donor sites for metal ions. researchgate.net

Development of Homogeneous Catalytic Systems

Homogeneous catalysis involves a catalyst in the same phase as the reactants. This compound is an ideal precursor for synthesizing novel ligands for homogeneous catalysts. The lithium cation can be easily exchanged for a transition metal ion, and the thiazole-sulfinate moiety can then act as a bidentate or monodentate ligand.

For example, thiazole-based ligands have been successfully used to create palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful tool in organic synthesis. researchgate.net A catalyst derived from this compound could exhibit unique electronic and steric properties, potentially leading to high activity and selectivity in various organic transformations, such as C-C bond formation, hydrogenations, or oxidations.

Incorporation into Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. The thiazole-sulfinate ligand can be anchored onto a solid support, such as silica, alumina, or a polymer resin, to create a heterogeneous catalyst.

Advanced Optoelectronic Materials Development

The unique electronic properties of the thiazole ring, a heterocyclic compound containing both sulfur and nitrogen, make it a valuable component in the development of advanced optoelectronic materials. rsc.orgchim.it The presence of the sulfinate group and the lithium cation in this compound could further enhance these properties.

Thiazole and its derivatives are recognized as important fluorophores. chim.it The thiazole core is a key component in natural bioluminescent compounds like luciferin. chim.it The fluorescence of thiazole-based molecules can be tuned by introducing various substituents, which can alter the electron density and conjugation of the system. chim.it For instance, 4-hydroxythiazole solutions typically exhibit blue fluorescence (440–480 nm). chim.it The emission wavelengths are influenced by the nature of substituents at different positions on the thiazole ring. chim.it

Thiazole Orange (TO) and its derivatives are well-studied fluorescent dyes that exhibit a significant increase in fluorescence upon binding to nucleic acids or when their molecular rotation is restricted. mdpi.com This 'turn-on' fluorescence is a desirable characteristic for various sensing and imaging applications. mdpi.com The incorporation of a sulfinate group at the 2-position of the thiazole ring in this compound could modulate its photophysical properties, potentially leading to novel fluorescent dyes. While specific data for this compound is unavailable, the following table presents representative fluorescence data for other thiazole derivatives, illustrating their potential as fluorescent materials.

Table 1: Representative Fluorescence Properties of Thiazole Derivatives

| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent/State |

|---|---|---|---|---|

| 4-(pyren-1-yl)thiazol-2-amine | 344 | 438 | - | Acetonitrile |

| 4-Hydroxy-5-nitrophenyl-2-(pyren-1-yl)thiazole | - | - | Weak | - |

| Thiazolo[5,4-d]thiazole (TTz) derivatives | - | Orange-red to blue | - | Solid State |

| Thiazole Orange (TO) | - | - | Low (in solution) | Aqueous |

| TO bound to dsDNA | - | - | High | Aqueous |

Data is illustrative and sourced from various studies on thiazole derivatives. rsc.orgchim.itmdpi.comresearchgate.net

The presence of a lithium salt, such as 8-Hydroxyquinolinolato-lithium (Liq), is known to enhance the performance of OLEDs by facilitating electron injection from the cathode to the electron transport layer. ossila.com A thin layer of a lithium-containing compound can significantly improve the operational stability of OLEDs. ossila.com Therefore, this compound could potentially serve a dual function in an OLED: the thiazole moiety contributing to the emissive properties and the lithium component aiding in electron injection.

The following table presents performance data for some OLEDs incorporating thiazole and carbazole (B46965) derivatives, highlighting their potential in this field.

Table 2: Performance of Representative OLEDs with Thiazole-based and Carbazole-based Emitters

| Emitting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Electroluminescence Peak (nm) |

|---|---|---|---|---|

| Carbazole Derivative (CZ-1) | 4130 | 19.3 | 8.6 | 492 |

| Carbazole Derivative (CZ-2) | 4104 | 20.2 | 9.5 | 488 |

| Thiazolo[5,4-d]thiazole-based (TzTz-PtbCz2) | 44851 | - | 10.2 | 467-470 |

| BCzB-PPI | 11364 | 3.77 | 4.43 | - |

Data is illustrative and sourced from studies on various OLED materials. acs.orgmdpi.comnih.gov

Corrosion Inhibition Mechanisms (if sulfur/nitrogen content is relevant)

The presence of both sulfur and nitrogen atoms in the thiazole ring of this compound suggests its potential as a corrosion inhibitor. These heteroatoms can donate lone pair electrons to the vacant d-orbitals of metal surfaces, leading to the formation of a protective adsorbed layer. mdpi.com This adsorption can block the active sites for corrosion and reduce the rate of both anodic and cathodic reactions. mdpi.com

The effectiveness of heterocyclic corrosion inhibitors often follows the order P > S > N > O, indicating that the sulfur atom in the thiazole ring could play a significant role in the inhibition process. researchgate.net Furthermore, thiadiazole derivatives, which contain additional nitrogen atoms, have been shown to be highly effective corrosion inhibitors for mild steel. mdpi.com The mechanism of inhibition by these compounds involves the formation of a protective film on the metal surface, with the adsorption process often following the Langmuir adsorption isotherm. mdpi.com

Moreover, lithium salts themselves have been investigated as leachable corrosion inhibitors in organic coatings, particularly for aluminum alloys. tudelft.nlresearchgate.net Lithium ions can leach from the coating and form a protective, passive layer in damaged areas, preventing further corrosion. tudelft.nlresearchgate.net Therefore, this compound could offer a synergistic corrosion inhibition effect, combining the adsorption properties of the thiazole moiety with the protective layer formation facilitated by the lithium ions.

The following table provides representative corrosion inhibition efficiency data for some thiazole and thiadiazole derivatives on carbon steel.

Table 3: Corrosion Inhibition Efficiency of Representative Thiazole and Thiadiazole Derivatives on Carbon Steel in 1 M HCl

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| Azo compound from Thiazole Derivative | 40 | - |

| Thiadiazole Derivative (a1) | - | >90 (in 0.5 M H₂SO₄) |

| Thiadiazole Derivative | 21 x 10⁻⁶ M | ~95 |

Data is illustrative and sourced from various studies on thiazole and thiadiazole derivatives. mdpi.comtechno-serv.netjmaterenvironsci.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of any chemical compound is intrinsically linked to its accessibility. For lithium thiazole-2-sulfinate, the development of new and sustainable synthetic methodologies is a paramount research objective. Current synthetic strategies may be limited in scope, efficiency, or environmental impact. Future research will likely focus on several key areas:

Direct C-H Sulfination: Investigating the direct C-H functionalization of thiazole (B1198619) with a suitable sulfur dioxide source would represent a highly atom-economical approach. This avoids the pre-functionalization of the thiazole ring, a common step in many heterocyclic syntheses.

Electrochemical Synthesis: Leveraging electrochemistry to mediate the formation of the sulfinate group could offer a green and highly tunable synthetic route. This method can often be performed under mild conditions without the need for harsh chemical oxidants or reductants.

Flow Chemistry Approaches: The use of continuous flow reactors can enhance safety, improve reaction control, and facilitate scalability. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters, potentially leading to higher yields and purities.

Catalytic Methods: The development of catalytic systems, perhaps employing transition metals, for the synthesis of thiazole sulfinates could significantly improve efficiency and reduce waste.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Potential Advantages | Potential Challenges |

| Direct C-H Sulfination | High atom economy, reduced synthetic steps | Regioselectivity control, harsh reaction conditions |

| Electrochemical Synthesis | Green, high tunability, mild conditions | Specialized equipment, potential for side reactions |

| Flow Chemistry | Enhanced safety, improved control, scalability | Initial setup costs, potential for clogging |

| Catalytic Methods | High efficiency, reduced waste, catalytic turnover | Catalyst cost and stability, ligand design |

Exploration of Unprecedented Reactivity Profiles and Selectivity Control

The sulfinate functional group is known for its rich and diverse reactivity, and the thiazole ring introduces additional electronic and steric factors that could lead to unprecedented chemical behavior. A key research direction will be the comprehensive exploration of the reactivity of this compound. This includes:

As a Nucleophile: Investigating its reactions with a wide range of electrophiles to form new carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds. The inherent asymmetry of the thiazole ring could be exploited to achieve high levels of stereoselectivity in these reactions.

As a Radical Precursor: Sulfinates can serve as precursors to sulfonyl radicals under appropriate conditions. The generation and subsequent reactions of the thiazole-2-sulfonyl radical could open up new avenues for the synthesis of complex thiazole-containing molecules.

In Transition Metal Catalysis: The potential for this compound to act as a ligand or a reactive partner in transition metal-catalyzed cross-coupling reactions is a promising area of investigation. This could lead to the development of novel methods for the construction of carbon-carbon and carbon-heteroatom bonds.

Controlling the selectivity of these reactions will be a significant challenge, requiring a deep understanding of the electronic properties of the thiazole ring and the steric environment around the sulfinate group.

Advanced Characterization under Operando Conditions

To fully understand the reactivity and stability of this compound, it is crucial to move beyond static characterization techniques. Operando spectroscopy and diffraction methods, which allow for the real-time monitoring of chemical reactions as they occur, will be invaluable.

Future research in this area will likely involve the application of techniques such as:

Operando NMR Spectroscopy: To monitor the consumption of starting materials and the formation of intermediates and products in real-time.

Operando Infrared and Raman Spectroscopy: To gain insights into the changes in bonding and molecular structure during a reaction.

Operando X-ray Diffraction: To study the solid-state transformations of this compound and its derivatives.

These advanced characterization techniques will provide unprecedented insights into the reaction mechanisms, allowing for the optimization of reaction conditions and the rational design of new synthetic methodologies.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these computational tools can be employed to:

Predict Physicochemical Properties: ML models can be trained on existing data to predict key properties such as solubility, stability, and reactivity, thus accelerating the screening of potential applications.

Design Novel Derivatives: AI algorithms can be used to design new thiazole-sulfinate derivatives with tailored electronic and steric properties for specific applications.

Optimize Reaction Conditions: ML can be used to analyze large datasets of reaction outcomes to identify the optimal conditions for the synthesis and reactions of this compound.

The successful implementation of these computational approaches will require the generation of high-quality experimental data to train and validate the models.

Expanding Applications in Emerging Material Science Fields

The unique combination of a thiazole ring and a sulfinate group suggests that this compound and its derivatives could find applications in a variety of emerging material science fields. Potential areas of exploration include:

Organic Electronics: Thiazole-containing molecules are known to exhibit interesting electronic properties. The sulfinate group could be used to tune the electronic structure of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Advanced Polymers: The incorporation of the thiazole-2-sulfinate moiety into polymer backbones could lead to the development of new materials with enhanced thermal stability, flame retardancy, or unique optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfinate group can act as a versatile ligand for the construction of coordination polymers and MOFs. The resulting materials could have applications in gas storage, separation, and catalysis.

Addressing Stability and Scalability Challenges for Industrial Relevance

For any chemical compound to achieve industrial relevance, its stability and the scalability of its synthesis must be addressed. This compound is no exception. Future research will need to focus on:

Stability Studies: A thorough investigation of the thermal, chemical, and photochemical stability of this compound is required. Understanding its degradation pathways will be crucial for its handling, storage, and application.

Process Optimization and Scale-up: The development of a robust and scalable synthetic process is a major hurdle. This will involve optimizing reaction parameters, minimizing waste, and ensuring the safety of the process at a larger scale.

Cost-Benefit Analysis: A comprehensive economic analysis will be necessary to determine the commercial viability of this compound and its derivatives.

Overcoming these challenges will be essential for translating the promising laboratory-scale findings into real-world applications.

Q & A

Q. What are the established synthetic routes for lithium thiazole-2-sulfinate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis typically involves sulfination of thiazole derivatives using lithium-based reagents. Key variables include solvent polarity (e.g., THF vs. DME), temperature (−78°C to room temperature), and stoichiometric ratios of reactants. Optimization requires a Design of Experiments (DOE) approach, systematically varying parameters and analyzing yield via HPLC or NMR. For reproducibility, document inert atmosphere conditions (argon/glovebox) and moisture exclusion protocols, as lithium reagents are highly hygroscopic .

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Definitive for crystalline structure determination.

- NMR Spectroscopy: ¹H/¹³C NMR for organic moiety validation; ⁷Li NMR to confirm lithium coordination.

- Elemental Analysis: Quantify C, H, N, S, and Li content.

- FT-IR: Identify sulfinate (S-O) stretching bands (~1000–1200 cm⁻¹).

Cross-validate results to rule out byproducts (e.g., sulfone derivatives) .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store under inert gas (argon) at −20°C in flame-dried glassware. Conduct stability assays under varying conditions (temperature, humidity) using TGA/DSC to detect decomposition thresholds. Solubility in aprotic solvents (e.g., DMF, DMSO) should be tested to guide experimental workflows .

Q. What are the key physicochemical properties of this compound relevant to its reactivity in organic synthesis?

Methodological Answer: Focus on:

- Nucleophilicity: Assess via competition experiments with electrophiles (e.g., alkyl halides).

- Redox Potential: Cyclic voltammetry to determine sulfinate oxidation stability.

- Thermal Stability: TGA to identify safe operational temperature ranges.

Compare data with computational predictions (DFT) for mechanistic insights .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in C–S bond-forming reactions?

Methodological Answer: Use kinetic isotope effects (KIE) and trapping experiments (e.g., radical scavengers) to distinguish between ionic and radical pathways. In situ FT-IR or Raman spectroscopy can monitor intermediate formation. Computational studies (DFT/MD simulations) should map transition states and free-energy barriers .

Q. How can computational modeling guide the design of this compound derivatives with enhanced reactivity?

Methodological Answer: Employ DFT to calculate:

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

- Meta-analysis: Compare reaction conditions (solvent, temperature, catalyst loading) across studies.

- Control Experiments: Replicate conflicting studies with standardized reagents.

- Statistical Analysis: Apply ANOVA to identify significant variables.

Consult frameworks like FINER to ensure questions are feasible and novel .

Q. What experimental designs are optimal for probing this compound’s applications in asymmetric synthesis?

Methodological Answer: Use chiral auxiliaries or catalysts (e.g., BINOL derivatives) in sulfinate transfer reactions. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. DOE approaches should optimize stereoselectivity by varying ligand structure and reaction time .

Q. How do structural modifications to the thiazole ring impact the coordination chemistry of this compound?

Methodological Answer: Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO₂, –OMe) and analyze coordination modes via XAS (X-ray Absorption Spectroscopy) or multinuclear NMR. Correlate structural changes with reactivity in model reactions (e.g., sulfonylation) .

Q. What comparative studies exist between this compound and other sulfinate salts (e.g., sodium, potassium) in terms of reaction kinetics?

Methodological Answer: Conduct kinetic studies under identical conditions, monitoring reaction rates via UV-Vis or GC-MS. Evaluate counterion effects (Li⁺ vs. Na⁺) on solubility and transition-state stabilization. Use Eyring plots to compare activation parameters .

Data Analysis and Reporting Guidelines

- Tables: Include reaction yields, spectroscopic data, and computational parameters. Example:

| Condition (Solvent, Temp) | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| THF, −20°C | 78 | 92 | |

| DME, RT | 65 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.